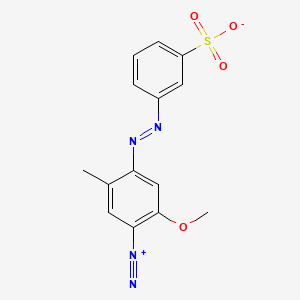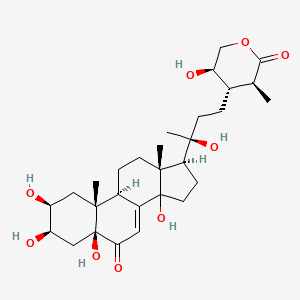![molecular formula C6H9IO4 B12809804 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-6,8-dioxabicyclo[321]octane-2,3-diol is a bicyclic acetal compound characterized by its unique structure, which includes an iodine atom and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediate compounds through reactions such as Diels-Alder cyclization, N-allylic substitution, and intramolecular ketalization . The reaction conditions often involve the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of starting materials and reagents on an industrial scale.
化学反应分析
Types of Reactions
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the iodine atom can lead to the formation of various derivatives with different functional groups, while oxidation of the hydroxyl groups can yield carbonyl-containing compounds .
科学研究应用
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol has several scientific research applications:
作用机制
The mechanism of action of 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
相似化合物的比较
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A similar bicyclic acetal without the iodine atom.
Levoglucosenone: A derivative with a similar bicyclic structure but different functional groups
Uniqueness
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and materials science .
属性
分子式 |
C6H9IO4 |
|---|---|
分子量 |
272.04 g/mol |
IUPAC 名称 |
4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol |
InChI |
InChI=1S/C6H9IO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2 |
InChI 键 |
SWUJNWULTXIUBD-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(C(C(O1)O2)I)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



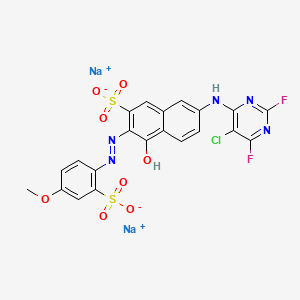
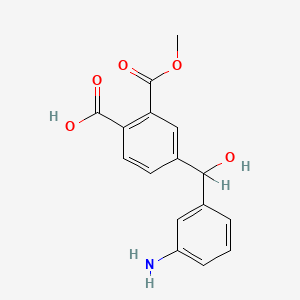
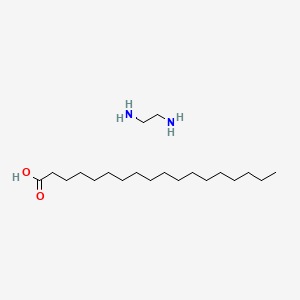
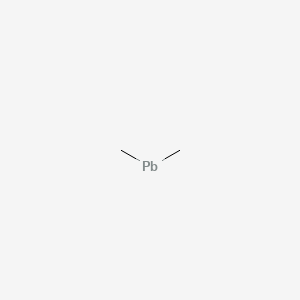

![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)

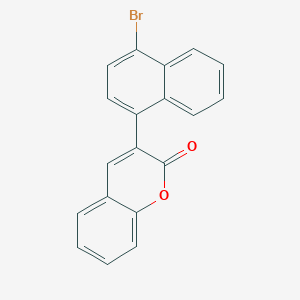
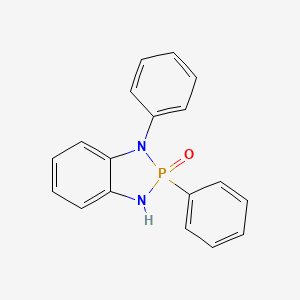
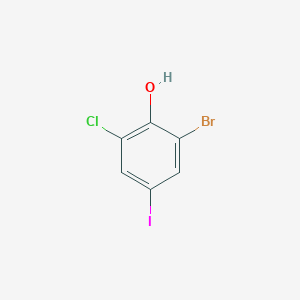
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
